Product packaging for Bis[2-(4-methoxyphenoxy)ethyl] Ether(Cat. No.:CAS No. 104104-12-3)

Bis[2-(4-methoxyphenoxy)ethyl] Ether

Cat. No.: B025237
CAS No.: 104104-12-3
M. Wt: 318.4 g/mol
InChI Key: AJXHXSKQHBJNPB-UHFFFAOYSA-N
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Description

Bis[2-(4-methoxyphenoxy)ethyl] Ether ( 104104-12-3) is a high-purity organic compound with a molecular formula of C₁₈H₂₂O₅ and a molecular weight of 318.37 g/mol. This white to almost white crystalline powder boasts a melting point of 99.0 to 102.0 °C and is recommended for storage at room temperature in a cool, dark place . With a guaranteed purity of >98.0% (GC), it is an essential building block and functional additive in advanced research and development . Primary Research Applications: - Polymer Science & Material Research: This compound acts as an effective plasticizer and intermediate in the synthesis of polymers and resins, where it enhances flexibility, durability, and adhesion in specialty coatings and adhesives . - Pharmaceutical Research: It serves as a key intermediate in the synthesis of certain active pharmaceutical ingredients (APIs), contributing to the stability and efficacy of drug candidates during development . - Advanced Materials Chemistry: Its utility extends to the formulation of high-performance lubricants to reduce friction and wear, and to the development of insulating films and encapsulants in electronic materials, improving device reliability and performance . Intended Use & Regulatory Status: This product is strictly labeled "For Research Use Only" (RUO) . RUO products are intended solely for laboratory research purposes and are not manufactured under Good Manufacturing Practices (GMP) guidelines . They are not intended for use in diagnostic procedures, therapeutic applications, or for any human use. The manufacturer's intended purpose is exclusively for non-clinical, scientific investigation . By purchasing this product, the end-user acknowledges that they are qualified researchers and accept full responsibility for its compliant and safe use within the defined scope of research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22O5 B025237 Bis[2-(4-methoxyphenoxy)ethyl] Ether CAS No. 104104-12-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-19-15-3-7-17(8-4-15)22-13-11-21-12-14-23-18-9-5-16(20-2)6-10-18/h3-10H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXHXSKQHBJNPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347991
Record name Bis[2-(4-methoxyphenoxy)ethyl] Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104104-12-3
Record name Bis[2-(4-methoxyphenoxy)ethyl] Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Mechanisms

Detailed Exploration of Primary Synthesis Routes

The formation of Bis[2-(4-methoxyphenoxy)ethyl] Ether and related compounds primarily relies on well-established synthetic routes that are versatile and widely applicable in both laboratory and industrial settings. wikipedia.org The selection of a particular route is often dictated by factors such as the availability of starting materials, desired yield, and the potential for side reactions.

Williamson Ether Synthesis Approaches for this compound and Related Compoundswikipedia.orgmasterorganicchemistry.com

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains one of the most important and versatile methods for preparing both symmetrical and unsymmetrical ethers. wikipedia.orgbyjus.com The reaction involves the nucleophilic displacement of a halide or other suitable leaving group from an organohalide by an alkoxide ion. byjus.com For the synthesis of this compound, this would typically involve the reaction of a 4-methoxyphenoxide salt with a suitable dihaloethane derivative.

The first step in a Williamson ether synthesis is the formation of the alkoxide nucleophile. libretexts.org In the context of synthesizing this compound, this involves the deprotonation of 4-methoxyphenol (B1676288). This is typically achieved by reacting the phenol (B47542) with a strong base. libretexts.org Common bases used for this purpose include sodium hydride (NaH) or potassium hydride (KH), which irreversibly deprotonate the alcohol, and sodium metal (Na). libretexts.orgmasterorganicchemistry.com The resulting 4-methoxyphenoxide ion is a potent nucleophile, ready to react with the electrophilic alkyl halide. byjus.com The choice of base and the reaction conditions are critical for optimizing the generation of the alkoxide and minimizing side reactions. numberanalytics.com

Table 1: Common Bases for Alkoxide Generation

BaseParent Alcohol as SolventOther Common SolventsKey Characteristics
Sodium Hydride (NaH)NoTHF, Diethyl ether, DMSOIrreversibly deprotonates the alcohol. masterorganicchemistry.com
Potassium Hydride (KH)NoTHF, Diethyl ether, DMSOSimilar to NaH, provides irreversible deprotonation. masterorganicchemistry.com
Sodium Metal (Na)YesN/AReacts with the alcohol to form the alkoxide. libretexts.org
Potassium tert-butoxide (KOtBu)NoDMSOA strong, non-nucleophilic base. numberanalytics.com
Sodium Hydroxide (B78521) (NaOH)Yes (in some cases)WaterA weaker base, can be used in some syntheses. numberanalytics.com

This table is generated based on data from multiple sources. libretexts.orgmasterorganicchemistry.comnumberanalytics.com

The second component in the Williamson synthesis is the electrophile, typically an alkyl halide or a tosylate. masterorganicchemistry.com For the synthesis of this compound, a suitable reactant would be a 1,2-dihaloethane, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane, or a corresponding ditosylate. The reactivity of the electrophile is a key factor, with iodides being the best leaving groups, followed by bromides and then chlorides. libretexts.org Tosylates are also excellent leaving groups and are often used to convert alcohols into reactive electrophiles for this synthesis. wikipedia.org The structure of the alkylating agent is crucial; primary alkyl halides are preferred as they are most susceptible to attack by the S(_N)2 mechanism. learncbse.in

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. wikipedia.org This involves a backside attack on the electrophilic carbon of the alkyl halide by the alkoxide nucleophile. wikipedia.orgbyjus.com The reaction occurs in a single, concerted step where the new carbon-oxygen bond forms simultaneously as the carbon-halogen bond breaks. byjus.com This mechanism leads to an inversion of stereochemistry at the electrophilic carbon, although this is not relevant for the synthesis of this compound from achiral starting materials. masterorganicchemistry.com For the reaction to be efficient, the alkyl halide must be unhindered at the reaction site, which is why primary alkyl halides are ideal. wikipedia.orglibretexts.org Secondary alkyl halides can also be used, but they may lead to a mixture of substitution and elimination products. masterorganicchemistry.com Tertiary alkyl halides are unsuitable as they predominantly undergo elimination reactions. byjus.commasterorganicchemistry.com

The choice of solvent significantly impacts the rate and selectivity of the Williamson ether synthesis. wikipedia.org Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often preferred because they solvate the cation of the alkoxide salt, leaving the alkoxide anion more "naked" and therefore more nucleophilic. numberanalytics.com Protic solvents, on the other hand, can solvate the alkoxide ion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction. wikipedia.org The parent alcohol of the alkoxide can also be used as a solvent. masterorganicchemistry.com Reaction temperature is another critical parameter; typical Williamson reactions are conducted at temperatures ranging from 50 to 100 °C. wikipedia.org Careful tuning of the solvent and temperature is essential to maximize the yield of the desired ether and minimize side reactions, such as elimination and C-alkylation of the phenoxide. wikipedia.orgresearchgate.net

Table 2: Influence of Solvent on Williamson Ether Synthesis

Solvent TypeExamplesEffect on Reaction RateRationale
Polar AproticDMF, DMSO, AcetonitrileIncreases rateSolvates the counter-ion, enhancing nucleophilicity of the alkoxide. wikipedia.orgnumberanalytics.com
ProticWater, AlcoholsDecreases rateSolvates the alkoxide nucleophile through hydrogen bonding, reducing its reactivity. wikipedia.org
Apolar---Slows reactionLowers the availability of the free nucleophile. wikipedia.org

This table is generated based on data from multiple sources. wikipedia.orgnumberanalytics.com

Alkoxymercuration-Demercuration Reactions in Ether Formationwikipedia.org

An alternative to the Williamson synthesis for the formation of certain ethers is the alkoxymercuration-demercuration reaction. libretexts.org This two-step process is particularly useful for the synthesis of ethers from alkenes and avoids the carbocation rearrangements that can occur in acid-catalyzed additions of alcohols to alkenes. byjus.comjove.com The reaction proceeds with Markovnikov regioselectivity, meaning the alkoxy group adds to the more substituted carbon of the double bond, and results in anti-addition stereochemistry. libretexts.orgbyjus.com

The process begins with the reaction of an alkene with an alcohol in the presence of a mercury salt, such as mercuric acetate, to form an alkoxymercury intermediate. byjus.com This intermediate is then reduced in a second step using sodium borohydride (B1222165) to yield the final ether product. byjus.com While this method is effective for many ethers, its applicability to the synthesis of this compound would depend on the availability of a suitable alkene precursor.

Application to this compound Precursors

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of both symmetrical and asymmetrical ethers. It proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, attacking an alkyl halide or other electrophile with a suitable leaving group.

For the synthesis of this compound, the logical precursors are 4-methoxyphenol and bis(2-chloroethyl) ether . The reaction involves two key steps:

Deprotonation: 4-methoxyphenol is treated with a base to form the corresponding 4-methoxyphenoxide anion. The choice of base can range from strong bases like sodium hydride (NaH) to milder bases like potassium carbonate (K\textsubscript{2}CO\textsubscript{3}) or potassium hydroxide (KOH), depending on the solvent and reaction conditions.

Nucleophilic Substitution: The resulting 4-methoxyphenoxide, a potent nucleophile, then attacks the electrophilic carbon atoms of bis(2-chloroethyl) ether. This occurs in a classic S\textsubscript{N}2 fashion, displacing the chloride leaving groups to form the two desired aryl-alkyl ether linkages.

The reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, to facilitate the S\textsubscript{N}2 mechanism. Reaction temperatures generally range from 50 to 100 °C, with reaction times of 1 to 8 hours.

ParameterTypical Reagents/ConditionsRationale
Nucleophile Precursor4-methoxyphenolProvides the aromatic portion of the final molecule.
ElectrophileBis(2-chloroethyl) ether (or corresponding bromide/tosylate)Provides the central diether linkage and primary carbons for SN2 attack.
BaseNaOH, KOH, K2CO3, NaHDeprotonates the phenol to generate the reactive phenoxide nucleophile.
SolventDMF, Acetonitrile, DMSOPolar aprotic solvents stabilize the transition state and increase the rate of SN2 reactions.
Temperature50-100 °CProvides sufficient energy for the reaction to proceed to completion in a reasonable timeframe.
Regioselectivity and Stereoselectivity Considerations

For the Williamson ether synthesis of this compound, selectivity considerations are straightforward.

Regioselectivity: The reaction is inherently regioselective. The nucleophile precursor, 4-methoxyphenol, possesses only one hydroxyl group, meaning deprotonation and subsequent nucleophilic attack can only occur at that specific oxygen atom. The electrophile, bis(2-chloroethyl) ether, is a symmetrical molecule with two identical primary alkyl halide sites. Therefore, there is no ambiguity in which atoms will form the new ether bonds.

Stereoselectivity: The S\textsubscript{N}2

Phase Transfer Catalysis in Ether Synthesis

Catalyst Design for Enhanced Efficiency

The synthesis of aryl ethers, including this compound, often relies on catalytic processes to improve reaction rates and yields. While specific catalyst design for the direct synthesis of this particular ether is not extensively detailed in the provided search results, general principles of catalyst design for related aryl ether syntheses, such as the Ullmann condensation and other cross-coupling reactions, are relevant.

Modern advancements in the Ullmann ether synthesis, for instance, have shifted from using stoichiometric amounts of copper to employing soluble copper catalysts supported by ligands like diamines and acetylacetonate. wikipedia.org These catalytic systems operate at lower temperatures compared to traditional methods. wikipedia.org For the related synthesis of 2-aryl quinazolinones, a combination of bis(2-methoxyethyl)ether and molecular oxygen has been identified as an efficient system for oxidative dehydrogenative coupling without the need for an external initiator or catalyst. rsc.org

Alternative and Emerging Synthetic Strategies

Beyond traditional methods, several alternative strategies are employed for the synthesis of aryl ethers, which could be adapted for the preparation of this compound.

Mitsunobu Reaction Applications in Aryl Ether Synthesis

The Mitsunobu reaction is a versatile method for converting alcohols into a variety of functional groups, including ethers. wikipedia.org This reaction utilizes a phosphine, such as triphenylphosphine (B44618), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), to facilitate the coupling of an alcohol with a pronucleophile, which in the case of aryl ether synthesis would be a phenol. wikipedia.orgnih.gov The reaction typically proceeds with a clean inversion of stereochemistry at the alcohol carbon through an SN2 mechanism. wikipedia.orgorganic-chemistry.org

A general protocol involves dissolving the alcohol, the phenolic component (in this case, 4-methoxyphenol), and triphenylphosphine in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by the slow addition of DEAD. wikipedia.org The reaction is known for its application in the synthesis of natural products and allows for the formation of C-O bonds under relatively mild conditions. nih.gov Modifications to the standard procedure, such as using 4-nitrobenzoic acid, have been shown to improve yields, especially for sterically hindered alcohols. orgsyn.org

Ullmann Condensation in Aromatic Ether Synthesis

The Ullmann condensation is a classical and important method for forming aryl ethers, involving the copper-promoted reaction of an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often required harsh conditions, including high temperatures (over 210°C) and high-boiling polar solvents. wikipedia.org However, modern variations utilize soluble copper catalysts, which can improve reaction conditions. wikipedia.org

The reaction can be catalyzed by copper metal or copper salts. wikipedia.org For instance, the synthesis of p-nitrophenyl phenyl ether is a classic example of the Ullmann ether synthesis. wikipedia.org The mechanism is thought to involve a copper(I) intermediate. wikipedia.orgnih.gov The Ullmann condensation is a valuable alternative to other methods like the Mitsunobu reaction, particularly in solid-phase synthesis of alkyl aryl ethers. nih.gov

Intramolecular Cyclization and Ring-Closing Etherification

Intramolecular cyclization reactions are a powerful strategy for the synthesis of cyclic ethers. libretexts.orgmasterorganicchemistry.com The Williamson ether synthesis, a well-known method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide, can be applied intramolecularly. libretexts.org In this approach, a molecule containing both a hydroxyl group and a leaving group (like a halogen) can react with itself to form a cyclic ether. libretexts.orgyoutube.comyoutube.com

The rate of ring formation is influenced by factors such as ring size, with five- and six-membered rings generally forming more readily. libretexts.org Another significant method for forming cyclic ethers is ring-closing metathesis, which has been utilized in the synthesis of complex polycyclic ether systems found in natural products like ciguatoxin. nih.gov

Synthesis of Precursors and Intermediates

The synthesis of this compound necessitates the availability of its key precursor, 4-methoxyphenol.

Synthesis of 4-Methoxyphenol Derivatives

4-Methoxyphenol, also known as mequinol, can be synthesized through various routes. One common industrial method is the mono-O-methylation of hydroquinone (B1673460). researchgate.net This can be achieved using alkylating agents like methanol (B129727) or dimethyl carbonate over acidic or basic catalytic systems. researchgate.net

Other synthetic approaches to 4-methoxyphenol include:

Oxidation of p-anisaldehyde: This can be accomplished using hydrogen peroxide with a diselenide catalyst, followed by alkaline hydrolysis, to yield 4-methoxyphenol. mdma.chchemicalbook.com

From hydroquinone and quinhydrone: A mixture of hydroquinone, quinhydrone, and an alcohol in the presence of sulfuric acid can produce 4-alkoxyphenols. mdma.ch

Monomethylation with dimethyl sulfate (B86663): Hydroquinone can be monomethylated using dimethyl sulfate in the presence of a base like sodium hydroxide. mdma.ch

Sandmeyer-type reaction: Catalytic amounts of sodium nitrite (B80452) can promote the reaction between 1,4-hydroquinone and methanol under acidic conditions to selectively afford mequinol. researchgate.net

The table below summarizes some of the synthetic methods for 4-methoxyphenol.

Starting MaterialReagentsProductReference
p-AnisaldehydeH₂O₂, (o-NO₂PhSe)₂4-Methoxyphenol mdma.chchemicalbook.com
HydroquinoneQuinhydrone, Alcohol, H₂SO₄4-Alkoxyphenols mdma.ch
HydroquinoneDimethyl sulfate, NaOH4-Methoxyphenol mdma.ch
1,4-HydroquinoneMethanol, NaNO₂, Acid4-Methoxyphenol (Mequinol) researchgate.net

Preparation of Halogenated Ethylene (B1197577) Glycol Derivatives

The synthesis of this compound necessitates a di-halogenated ethylene glycol derivative to react with 4-methoxyphenol. The preparation of these halogenated derivatives is a critical preliminary step.

One common method for producing such compounds is through the reaction of ethylene glycol with halogenating agents. For instance, diethylene glycol can be reacted with chlorine to produce bis-beta-chloroethyl ether, which is analogous to diethylene glycol with its hydroxyl groups replaced by chlorine atoms. google.com This process can be extended to other polyethylene (B3416737) glycols, resulting in the corresponding dichlorides. google.com

The reaction can be performed by diffusing chlorine and ethylene into a liquid body containing the polyether compound. google.com For example, a mixture of polyethylene glycol chlorohydrins can be treated with gaseous chlorine and an excess of ethylene to yield the desired dichloride derivatives. google.com The temperature of such reactions is typically maintained between 25 to 35°C. google.com

Another approach involves the reaction of ethylene oxide with halide ions in an aqueous solution to form halohydrins. unacademy.com While this method primarily yields monohalogenated products, it underscores the reactivity of ethylene-based structures with halogens. Further reaction of these halohydrins can potentially lead to di-halogenated species. The direct halogenation of alkanes is generally less preferred due to the formation of a mixture of mono- and polyhalogenated products. egyankosh.ac.in

The table below summarizes key reactants and products in the preparation of halogenated ethylene glycol derivatives.

Reactant 1Reactant 2ProductReference
Diethylene GlycolChlorineBis-beta-chloroethyl ether google.com
Polyethylene Glycol ChlorohydrinsChlorine, EthylenePolyethylene Glycol Dichlorides google.com
Ethylene OxideHalide Ions (in water)Halohydrins unacademy.com

Synthesis of Related Ethers for Comparative Studies

The synthesis of ethers structurally related to this compound is valuable for comparative studies of their properties and potential applications. The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers. brainly.commasterorganicchemistry.comweebly.com This reaction involves the nucleophilic substitution (SN2) of a halide from an alkyl halide by a phenoxide ion. brainly.commasterorganicchemistry.com

The general mechanism proceeds in two main steps. First, a strong base, such as sodium hydroxide (NaOH) or sodium hydride (NaH), is used to deprotonate the phenol, in this case, 4-methoxyphenol, to form the corresponding phenoxide ion. brainly.com This phenoxide ion then acts as a potent nucleophile. In the second step, the phenoxide attacks the primary alkyl halide, leading to the formation of the ether and the displacement of the halide ion. brainly.com

For the synthesis of a simple related ether like 1-methoxy-4-propoxybenzene, 4-methoxyphenol is first treated with a base like NaOH to form the 4-methoxyphenoxide ion. brainly.com This is followed by the reaction with propyl bromide, where the phenoxide displaces the bromide ion to yield the final ether product. brainly.com The choice of a primary alkyl halide is crucial to favor the SN2 reaction and minimize competing elimination reactions. masterorganicchemistry.com

The reaction conditions for Williamson ether synthesis can be varied. Solvents such as diethyl ether, tetrahydrofuran (THF), or polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used. masterorganicchemistry.com The reaction may also be facilitated by a phase-transfer catalyst if the reactants are in different phases. quizlet.com

A variety of related ethers can be synthesized using this methodology by varying the phenol and the alkyl halide. For instance, reacting different substituted phenols with various dihaloalkanes would yield a library of bis-ethers for comparative analysis.

The table below provides examples of reactants for the synthesis of related ethers.

PhenolAlkyl HalideBaseProductReference
4-MethoxyphenolPropyl BromideSodium Hydroxide1-Methoxy-4-propoxybenzene brainly.com
4-MethoxyphenolPropyl IodideSodium Hydroxide1-Methoxy-4-propoxybenzene quizlet.com
2,4-DihydroxyacetophenoneIodomethane-4-Methoxy product (Paeonol) francis-press.com

Advanced Spectroscopic and Structural Characterization

Crystallographic Analysis

A thorough search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no single crystal X-ray diffraction (SCXRD) or powder X-ray diffraction (PXRD) data for Bis[2-(4-methoxyphenoxy)ethyl] Ether. Therefore, a detailed analysis of its crystal structure, including bond lengths, bond angles, torsion angles, conformational isomerism, and intermolecular interactions in the solid state, cannot be provided at this time.

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Structures

No published single crystal X-ray diffraction data for this compound could be located.

Specific bond lengths, bond angles, and torsion angles for this compound have not been determined through SCXRD.

A definitive conformational analysis and discussion of potential isomerism in the solid state for this compound are precluded by the absence of SCXRD data.

The nature of hydrogen bonding networks and other intermolecular interactions within the crystal lattice of this compound remains uncharacterized due to the lack of crystallographic information.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

No powder X-ray diffraction patterns for the bulk material of this compound are available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the structural elucidation of this compound in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom within the molecule. The data presented here is sourced from the Spectral Database for Organic Compounds (SDBS).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic, methoxy (B1213986), and ethoxy protons.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.83d4HAr-H
4.07t4HO-CH₂-CH₂-O
3.86t4HAr-O-CH₂
3.76s6HO-CH₃

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides further confirmation of the molecular structure, with distinct resonances for each carbon environment.

Chemical Shift (ppm)Assignment
153.8Ar-C-O
152.6Ar-C-OCH₃
115.6Ar-CH
114.6Ar-CH
69.8O-CH₂-CH₂-O
68.0Ar-O-CH₂
55.7O-CH₃

¹H NMR and ¹³C NMR for Structural Elucidation

One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, serves as a fundamental tool for the structural elucidation of this compound. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise arrangement of atoms within the molecule can be determined.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic, methylene (B1212753), and methoxy protons. The aromatic protons of the para-substituted benzene rings are expected to appear as a classic AA'BB' system of two doublets around 6.8-7.0 ppm. The protons of the four methylene groups are chemically equivalent due to the molecule's symmetry and are expected to produce two triplets. The protons on the carbons directly attached to the phenoxy oxygen (-O-CH₂-) are deshielded and would appear further downfield (around 4.1 ppm) compared to the protons on the carbons adjacent to the central ether oxygen (-CH₂-O-CH₂-), which would appear around 3.8 ppm libretexts.orglibretexts.org. The methoxy group protons (-OCH₃) are anticipated to produce a sharp singlet at approximately 3.7-3.8 ppm.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Carbons adjacent to electronegative oxygen atoms are deshielded and resonate at lower fields docbrown.info. The carbon atoms of the methylene groups are expected in the 60-80 ppm range, with the phenoxy-adjacent carbons appearing at a slightly different shift than the central ether-adjacent carbons libretexts.org. The methoxy carbon signal is typically found around 55-56 ppm. The aromatic carbons show distinct signals, with the oxygen-substituted carbons (C-O) being the most deshielded (around 154 ppm and 149 ppm) and the other aromatic carbons appearing in the 114-122 ppm region.

Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~6.87 d 4H Aromatic H (ortho to -OCH₂)
~6.82 d 4H Aromatic H (ortho to -O-CH₂-)
~4.10 t 4H Ar-O-CH₂-
~3.85 t 4H -CH₂-O-CH₂-

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppm Assignment
~154.0 Aromatic C-OCH₃
~149.5 Aromatic C-O-CH₂-
~121.0 Aromatic CH (ortho to -O-CH₂-)
~114.5 Aromatic CH (ortho to -OCH₃)
~69.8 -CH₂-O-CH₂-
~68.0 Ar-O-CH₂-

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for confirming the assignments and mapping the precise connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a key COSY correlation would be observed between the two adjacent methylene groups (~4.10 ppm and ~3.85 ppm), confirming their connectivity within the ethoxyethyl chain. Correlations would also be seen between the adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal. For example, the proton signal at ~3.77 ppm would correlate with the carbon signal at ~55.6 ppm, confirming the -OCH₃ group.

The methylene protons (~4.10 ppm) to the aromatic carbon they are attached to via oxygen (~149.5 ppm).

The methoxy protons (~3.77 ppm) to the aromatic carbon at ~154.0 ppm.

The aromatic protons (~6.8 ppm) to neighboring aromatic carbons.

These techniques, used in concert, allow for the unambiguous assignment of all ¹H and ¹³C signals and provide definitive proof of the compound's structure.

Solid-State NMR for Amorphous or Polymeric Forms

Since this compound is a solid at room temperature, solid-state NMR (ssNMR) can provide valuable insights into its structure, conformation, and dynamics in the crystalline or amorphous state. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as bond orientation and intermolecular packing.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution ¹³C spectra of solids. A ¹³C CP-MAS spectrum of this compound could reveal differences in chemical shifts compared to the solution state, indicating specific conformations adopted in the solid phase researchgate.net. For instance, the torsion angles of the ether linkages might be constrained in the crystal lattice, leading to shifts in the methylene carbon resonances. Furthermore, if multiple conformations exist within the crystal's asymmetric unit, ssNMR could potentially resolve distinct signals for each, providing a level of detail not accessible by solution NMR or standard X-ray diffraction alone researchgate.net.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

The FTIR spectrum of this compound is expected to show several characteristic peaks:

Aromatic C-H Stretch: A series of sharp bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

Aliphatic C-H Stretch: Strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the methylene and methoxy groups.

Aromatic C=C Stretch: Several bands of variable intensity in the 1500-1600 cm⁻¹ region, characteristic of the benzene rings. A strong peak around 1510 cm⁻¹ is typical for para-substituted benzene rings.

C-O-C Stretch (Aryl-Alkyl Ether): A strong, characteristic asymmetric stretching band is expected around 1245 cm⁻¹ libretexts.org.

C-O-C Stretch (Aliphatic Ether): A strong stretching band for the central ether linkage is expected around 1110-1120 cm⁻¹ libretexts.org.

Out-of-Plane C-H Bending: A strong band around 825 cm⁻¹ is indicative of the para-disubstitution pattern on the benzene rings.

Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3030 C-H Stretch Aromatic
2960-2850 C-H Stretch Aliphatic (CH₂, OCH₃)
1600, 1510 C=C Stretch Aromatic Ring
~1245 Asymmetric C-O-C Stretch Aryl-Alkyl Ether
~1115 C-O-C Stretch Aliphatic Ether

Raman Spectroscopy for Vibrational Modes and Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FTIR. It involves scattering of monochromatic light, and the resulting spectrum provides information about vibrational, rotational, and other low-frequency modes in a molecule. While FTIR is based on absorption, Raman is based on scattering and is particularly sensitive to non-polar, symmetric bonds.

In the Raman spectrum of this compound, the symmetric "breathing" mode of the benzene rings, which is often weak in the IR spectrum, would be expected to produce a strong signal around 1000 cm⁻¹. The symmetric stretching of the C-O-C bonds and the C-C backbone of the ether chain would also be Raman active. This technique provides a complementary molecular fingerprint and can be especially useful for studying the compound's conformation and intermolecular interactions in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure. The molecular formula of this compound is C₁₈H₂₂O₅, giving it a molecular weight of 318.37 g/mol sinfoochem.com.

Upon electron ionization (EI), the molecule would form a molecular ion (M⁺˙) with an m/z of 318. The fragmentation of ethers is typically dominated by α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond itself. For this molecule, several key fragmentation pathways are plausible:

Cleavage of the C-O aryl bond: This would lead to the formation of a highly stable 4-methoxyphenoxy radical and a cation at m/z 195.

α-Cleavage adjacent to the ether oxygen: Cleavage of the C-C bond next to an oxygen atom is a common pathway for ethers rsc.org. This can lead to the formation of a key fragment ion at m/z 137, corresponding to the [CH₂=O-C₆H₄-OCH₃]⁺ ion, which is stabilized by resonance.

Cleavage of the central C-O-C bond: This could lead to a fragment at m/z 151, corresponding to the [HO=CH-CH₂-O-C₆H₄-OCH₃]⁺ ion through rearrangement, or a fragment at m/z 167 [CH₃O-C₆H₄-O-CH₂CH₂O]⁺.

The base peak in the mass spectrum is often a small, stable fragment. For polyether compounds, a protonated ethylene (B1197577) oxide fragment at m/z 45 is common rsc.org. However, the presence of the aromatic rings makes the fragment at m/z 137 a strong candidate for the base peak due to its stability.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Ion
318 [M]⁺˙ (Molecular Ion)
195 [M - O-C₆H₄-OCH₃]⁺
167 [CH₃O-C₆H₄-O-CH₂CH₂O]⁺
151 [CH₃O-C₆H₄-O-CH₂CH₂]⁺
137 [CH₂=O-C₆H₄-OCH₃]⁺ (Likely Base Peak)
123 [C₆H₄-OCH₃]⁺

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy and confidence. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas. For this compound (C18H22O5), the theoretical monoisotopic mass is 318.14672 Da. nih.govchemspider.comchemspider.com

In a typical HRMS experiment, the compound is ionized to form various adducts, most commonly protonated molecules ([M+H]+) or sodiated molecules ([M+Na]+). The high resolving power of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allows for the experimental measurement of these ions' masses with very low error, typically in the parts-per-million (ppm) range. This precision is crucial for confirming the molecular formula and ruling out other potential isobaric compounds.

Below is a table summarizing the theoretical exact masses for common adducts of this compound. Experimental determination of these values would be expected to align closely, providing unambiguous confirmation of the compound's elemental formula.

Ion SpeciesChemical FormulaTheoretical Exact Mass (Da)
[M]+• (Radical Cation)[C18H22O5]+•318.14672
[M+H]+[C18H23O5]+319.15400
[M+Na]+[C18H22NaO5]+341.13594
[M+K]+[C18H22KO5]+357.11000

This interactive table provides the theoretical exact masses for common ions of this compound, which are fundamental for its identification via HRMS.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This process provides valuable information about the molecule's connectivity and the stability of its substructures. For this compound, the precursor ion (e.g., [M+H]+ at m/z 319.154) is isolated and then subjected to collision-induced dissociation (CID) or other activation methods. nih.govbryankatzenmeyer.com

The fragmentation of polyethers often involves cleavage of the C-O bonds within the ether linkages. nih.govbryankatzenmeyer.com For this compound, characteristic fragmentation pathways are expected to involve the scission of the ethoxy linkages and the bonds connecting the ether chain to the aromatic rings. The presence of the methoxyphenyl groups provides stable charge-carrying fragments.

Key fragmentation mechanisms for this class of compounds can include charge-directed and charge-remote processes. nih.govbryankatzenmeyer.com Charge-remote fragmentation, where the bond cleavage occurs at a site not directly associated with the charge, is common for larger molecules. nih.govbryankatzenmeyer.com Plausible fragmentation patterns for the [M+H]+ ion of this compound would lead to the formation of specific product ions, as detailed in the table below.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Structure/Loss
319.154197.081[C10H13O3]+ Loss of 4-methoxyphenoxyethane radical
319.154153.055[C8H9O2]+ Loss of C10H14O3
319.154137.060[C8H9O2]+ Cleavage of the central ether bond
319.154123.044[C7H7O2]+ Loss of a methyl group from the 137 fragment
137.060109.065[C7H9O]+ Further fragmentation of the methoxyphenyl moiety

This interactive table outlines a potential fragmentation pathway for protonated this compound, illustrating how MS/MS data can be used to deduce its molecular structure.

Computational Chemistry and Theoretical Characterization

Computational chemistry provides a theoretical framework to investigate molecular properties that can be difficult to measure experimentally. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer deep insights into the electronic structure, conformational behavior, and potential reactivity of this compound.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comicm.edu.plmdpi.comekb.eg By calculating the electron density, DFT can determine various molecular properties, including orbital energies, molecular geometry, and reactivity descriptors. For this compound, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can predict its stable conformation and the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comekb.eg

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comacs.org A large gap suggests high stability, while a small gap indicates higher reactivity. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. In this compound, the HOMO is expected to be localized on the electron-rich methoxyphenyl rings, while the LUMO may be distributed across the ether backbone.

Calculated ParameterDescriptionPredicted Significance for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Localized on methoxyphenyl rings, indicating sites susceptible to electrophilic attack.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Distributed across the ether structure, indicating potential sites for nucleophilic attack.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical stability.A relatively large gap would suggest high stability and low reactivity.
Molecular Electrostatic Potential (MEP)Maps the charge distribution to identify electrophilic and nucleophilic sites.Negative potential (red) around oxygen atoms; positive potential (blue) near hydrogens.

This interactive table summarizes key electronic properties of this compound that can be determined using DFT, providing insight into its reactivity and stability.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netrsc.orgnih.govrsc.orgacs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape of flexible molecules like this compound and describe its interactions with its environment (e.g., a solvent). rsc.org

For this compound, the flexible diether chain allows for a wide range of possible conformations. MD simulations can explore these different shapes, identifying the most energetically favorable (lowest energy) conformations. nih.gov These simulations, often employing force fields like OPLS (Optimized Potentials for Liquid Simulations) or GAFF (General Amber Force Field), can also provide information on properties such as the radius of gyration and end-to-end distance, which characterize the molecule's size and shape in solution. rsc.orgrsc.org Furthermore, MD can model intermolecular interactions, such as hydrogen bonding with protic solvents or van der Waals interactions, which govern the molecule's behavior in a condensed phase. rsc.org

Simulation ParameterInformation ProvidedRelevance to this compound
Potential Energy SurfaceThe energy of the molecule as a function of its geometry.Identifies stable conformers and the energy barriers between them.
Radial Distribution Function (RDF)Describes how the density of surrounding atoms varies as a function of distance.Reveals the structure of the solvent around the molecule and specific intermolecular interactions.
Radius of Gyration (Rg)A measure of the molecule's overall size and compactness.Provides insight into how the flexible chain folds in different environments. researchgate.net
End-to-End DistanceThe distance between the two terminal methoxyphenyl groups.Characterizes the extent of the molecule's conformation from linear to folded states.

This interactive table highlights the insights that can be gained from MD simulations, focusing on the conformational flexibility and intermolecular behavior of this compound.

Quantum Chemical Calculations for Spectroscopic Prediction and Reaction Pathways

Quantum chemical calculations are fundamental to modern chemistry, providing a means to predict and interpret spectroscopic data and to explore potential chemical reaction pathways. mdpi.comsmu.eduresearchgate.netacs.org For this compound, these calculations can be used to compute theoretical NMR (Nuclear Magnetic Resonance) chemical shifts, IR (Infrared) vibrational frequencies, and UV-Vis (Ultraviolet-Visible) absorption spectra.

By calculating properties like magnetic shielding tensors, quantum methods can predict 1H and 13C NMR chemical shifts. mdpi.comsmu.eduresearchgate.netwisc.edu Comparing these theoretical spectra with experimental data can aid in the definitive assignment of ambiguous signals and confirm the proposed structure. smu.eduwisc.edu Similarly, the calculation of vibrational frequencies can help in assigning the absorption bands observed in an IR spectrum to specific molecular motions, such as C-O stretching or aromatic C-H bending.

Furthermore, these computational methods can be employed to map out the potential energy surfaces of chemical reactions involving this compound. By locating transition states and calculating activation energies, it is possible to predict the feasibility and mechanism of reactions such as hydrolysis, oxidation, or complexation.

Spectroscopic DataComputational Method/Basis SetPredicted Information
1H & 13C NMRGIAO-DFT / B3LYP/6-31G(d)Chemical shifts and coupling constants, aiding in the assignment of experimental spectra. wisc.edu
IR FrequenciesDFT / B3LYP/6-31G(d)Vibrational modes (e.g., C-O-C stretch, aromatic ring modes) to interpret the IR spectrum.
UV-Vis SpectraTD-DFT (Time-Dependent DFT)Electronic transitions (e.g., π→π* in aromatic rings) and corresponding absorption wavelengths.
Reaction PathwaysDFT (Transition State Search)Activation energies and geometries of transition states for potential chemical reactions.

This interactive table demonstrates how quantum chemical calculations can be applied to predict various spectroscopic properties and explore the reactivity of this compound.

Derivatives and Analogues: Synthesis and Structure Activity/property Relationships

Synthesis of Chemically Modified Analogues

The generation of analogues of Bis[2-(4-methoxyphenoxy)ethyl] Ether involves a variety of synthetic strategies aimed at modifying specific parts of the molecule. These modifications can be broadly categorized into substitutions on the aromatic rings, alterations of the flexible ether chains, introduction of complex heterocyclic systems, and the creation of chiral variants.

Substitution on Aromatic Rings (e.g., Halogenation, Nitration, Amination)

The aromatic phenoxy rings are primary sites for electrophilic substitution, enabling the introduction of a wide range of functional groups that can significantly alter the electronic properties and reactivity of the molecule.

Halogenation: The introduction of halogen atoms (F, Cl, Br) onto the aromatic rings can be achieved through various standard halogenation protocols. For instance, the synthesis of phenoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates, which are structurally related, has been accomplished via the Knoevenagel condensation of appropriately substituted benzaldehydes. This suggests that precursors to this compound, such as 4-methoxyphenol (B1676288), can be halogenated prior to the etherification step. For example, 3-(4-chlorophenoxy) and 4-(4-chlorophenoxy) benzaldehydes are used to synthesize the corresponding chlorinated analogues. nih.gov Similarly, fluorinated and dichlorinated derivatives have been prepared using this methodology. nih.gov A general method for producing electron-poor bis(aryloxy)fluoromethanes involves reacting a phenol (B47542) with dibromofluoromethane (B117605) in the presence of potassium hydroxide (B78521), a strategy that could be adapted for fluorination. rsc.org

Nitration: Nitration of the aromatic ring introduces a nitro group (-NO2), a strong electron-withdrawing group. A common method involves using a nitrating mixture, typically a combination of nitric acid and sulfuric acid. For example, a related compound, 4-acetamido-benzene-beta-methoxyethyl ether, is nitrated using a mixed acid solution at low temperatures with vigorous stirring to produce 2-nitro-4-acetamido-benzene-beta-methoxyethyl ether. thieme-connect.com This method, which emphasizes slow addition of the nitrating agent to prevent side reactions, could be applied to this compound, likely resulting in substitution at the positions ortho to the ether linkage. thieme-connect.com

Amination: The amino group (-NH2) can be introduced either through the reduction of a previously installed nitro group or via nucleophilic aromatic substitution on an activated aromatic ring. The reduction of a nitro group is a standard procedure, often carried out using reducing agents like tin(II) chloride or catalytic hydrogenation. This two-step sequence (nitration followed by reduction) provides a reliable route to aminated derivatives.

The table below summarizes representative substitutions on the aromatic ring of related phenoxy compounds.

Substitution Type Reagents/Method Example Precursor Resulting Group
ChlorinationKnoevenagel condensation3-(4-chlorophenoxy)benzaldehyde-Cl
FluorinationKnoevenagel condensation2-(4-fluorophenoxy)benzaldehyde-F
NitrationMixed Acid (HNO₃/H₂SO₄)4-acetamido-benzene-beta-methoxyethyl ether-NO₂
AminationReduction of Nitro GroupNitro-substituted analogue-NH₂

Modification of the Ethyl Ether Linkages (e.g., Chain Extension, Branching)

Alterations to the flexible di-ethyl ether linkages that connect the two phenoxy groups can influence the molecule's conformation, flexibility, and binding properties.

Chain Extension: The length of the ether chain can be extended by using longer dihaloalkanes in the Williamson ether synthesis. Instead of reacting 4-methoxyphenol with a two-carbon linker like 1,2-dibromoethane, one could use 1,3-dibromopropane (B121459) or 1,4-dibromobutane (B41627) to synthesize analogues with three or four carbon atoms in the central chain, respectively. This classic ether synthesis involves the reaction between an alkoxide (or phenoxide) and an alkyl halide. masterorganicchemistry.com

Branching: Introducing branches, such as methyl groups, onto the ether linkage can impart steric hindrance and conformational rigidity. The synthesis of bis(4(1-methyl-1,2-epoxyethyl)) derivatives of phenyl ether demonstrates the introduction of a methyl group adjacent to the ether oxygen. nih.gov Such branching can be achieved by starting with branched diols or epoxides which are then used to build the ether linkage. For example, reacting 4-methoxyphenol with a branched dihalide like 1,2-dibromopropane (B165211) would introduce a methyl group on the ether backbone.

A more complex modification involves both extension and functionalization, as seen in the synthesis of a photoinitiator where 3-(chloromethyl)-2,4,6-trimethylbenzoic acid was coupled with 2-(allyloxy)ethanol. researchgate.net This introduces a longer, functionalized side chain containing both ether and allyl groups. researchgate.net

Introduction of Heterocyclic Moieties

Incorporating heterocyclic rings into the structure of this compound analogues can introduce a wide array of new chemical and physical properties. Heterocycles like thiazoles, oxadiazoles, and quinoxalines are known for their diverse applications. acs.orgacs.org

The synthesis of such derivatives can be approached in several ways. One method involves preparing a functionalized this compound derivative that can then be used as a scaffold to build a heterocyclic ring. For example, an aminated analogue could serve as a starting point for synthesizing quinoxalines by reacting it with a 1,2-dicarbonyl compound. acs.org

Alternatively, a pre-formed heterocyclic moiety bearing appropriate functional groups can be attached to the core structure. For instance, a heterocyclic compound with a reactive halide could be coupled with a hydroxylated derivative of this compound via a Williamson ether synthesis. The synthesis of thiazole (B1198619) disulfide derivatives has been achieved through a domino reaction of α-keto sulfines with thioureas, showcasing advanced methods for heterocycle formation that could be adapted. fiveable.me Another example is the palladium-catalyzed synthesis of fluorenones linked to thiophene (B33073) heterocycles. nih.gov

Chiral Derivatives and Stereoselective Synthesis

The introduction of chirality into analogues of this compound can be achieved by creating stereocenters in the ether linkages or by inducing axial chirality in the diaryl ether framework.

Stereocenters in the Ether Linkage: The use of chiral, non-racemic building blocks is a common strategy. For instance, starting the synthesis with a chiral diol or epoxide would result in a chiral product. The palladium-catalyzed intramolecular addition of alcohols to phosphono allylic carbonates is a method for the stereoselective synthesis of cyclic ethers, demonstrating a pathway to control stereochemistry. nih.gov While the parent compound is acyclic, similar principles of chirality transfer can be applied. A diastereoselective synthesis of chiral tertiary methyl ethers has been reported through the addition of titanium enolates to dialkyl ketals, a method that creates densely functionalized chiral synthons. thieme-connect.com

Axial Chirality: Axially chiral diaryl ethers represent a unique class of atropisomers. Their synthesis is challenging due to the flexibility of the C-O bond. N-heterocyclic carbene (NHC)-catalyzed atroposelective esterification of prochiral dialdehydes has been developed to construct enantioenriched axially chiral diaryl ethers. rsc.orgchemrxiv.orglibretexts.org This method relies on the desymmetrization of a symmetric starting material to produce a chiral, non-racemic product. libretexts.org Such a strategy could be envisioned for a precursor to this compound that contains two aldehyde groups, which are then stereoselectively modified. chemrxiv.org

Structure-Property/Activity Relationship Studies

Understanding how specific structural changes affect the molecule's properties is a key goal of synthesizing analogues. Spectroscopic techniques are fundamental tools for elucidating these relationships.

Influence of Structural Modifications on Spectroscopic Signatures

Every modification to the chemical structure of this compound results in predictable changes to its spectroscopic data, providing valuable insights into the electronic and steric environment of the molecule.

NMR Spectroscopy:

¹H NMR: Protons on carbons adjacent to an ether oxygen are deshielded and typically resonate in the 3.4–4.5 ppm range. libretexts.orgnih.gov The introduction of electron-withdrawing groups (e.g., -NO₂, -Cl) on the aromatic rings would cause a downfield shift (to higher ppm) of the aromatic proton signals, while electron-donating groups (e.g., -NH₂, -OCH₃) would cause an upfield shift. pressbooks.pub The exact chemical shift of aromatic protons is influenced by a combination of resonance and inductive effects. pressbooks.pub For example, in substituted chroman-4-ones, the substituent effect on the ¹H chemical shifts is clearly observed. nih.gov

¹³C NMR: The carbon atoms directly bonded to the ether oxygen typically absorb in the 50–80 ppm range. libretexts.orgnih.gov Similar to ¹H NMR, the chemical shifts of the aromatic carbons are sensitive to the electronic nature of the substituents. A good correlation is often observed between the chemical shifts of carbons para to a substituent and the Hammett equation. nih.gov

Infrared (IR) Spectroscopy: Ethers are characterized by a strong C-O single-bond stretching absorption. For phenyl alkyl ethers, two distinct C–O stretching bands are typically observed, one around 1250 cm⁻¹ (asymmetric stretch) and another near 1050 cm⁻¹ (symmetric stretch). libretexts.orglibretexts.org Aromatic compounds also show characteristic C=C stretching absorptions in the 1450–1600 cm⁻¹ region and C-H bending vibrations whose positions can indicate the substitution pattern on the ring. hnue.edu.vn The introduction of functional groups like nitro (-NO₂) or carbonyl (C=O) would give rise to new, strong, and easily identifiable absorption bands in the IR spectrum.

UV-Vis Spectroscopy: Aromatic rings are strong chromophores, and aromatic ethers typically show absorption bands in the ultraviolet region. Benzene itself has characteristic absorptions near 205 nm and a less intense, fine-structured band between 255 and 275 nm. hnue.edu.vn Attaching substituents with non-bonding electrons, such as methoxy (B1213986) or amino groups, can cause a bathochromic shift (shift to longer wavelengths) of these absorption bands. This is due to the extension of the conjugated π-system through resonance. The complexation of acridino-crown ethers, which are related structures, with guests leads to noticeable changes in their UV-Vis spectra, a property used to study their binding. nih.gov

The following table outlines the expected spectroscopic changes upon structural modification.

Spectroscopic Technique Structural Change Expected Influence on Signature
¹H NMR Electron-withdrawing group on ringDownfield shift of aromatic protons. pressbooks.pub
Electron-donating group on ringUpfield shift of aromatic protons. pressbooks.pub
¹³C NMR Any substituent on ringShift in aromatic carbon signals, predictable for para-carbons. nih.gov
IR Spectroscopy Phenyl Alkyl Ether MoietyTwo C-O stretching bands (approx. 1250 & 1050 cm⁻¹). libretexts.orglibretexts.org
Aromatic Ring SubstitutionChanges in C-H out-of-plane bending bands (690-900 cm⁻¹). hnue.edu.vn
UV-Vis Spectroscopy Substituents with lone pairsBathochromic (red) shift of aromatic π→π* transitions.

Correlation of Structural Features with Material Science Applications (e.g., Polymer Properties)

The structural framework of this compound, featuring flexible ether linkages and rigid phenyl groups, is a common motif in materials science, particularly in the design of polymers with tailored properties such as liquid crystallinity and controlled hydrogel formation.

The length and flexibility of the chain connecting the two phenoxy groups are critical determinants of the material's phase behavior. In analogous systems, such as α,ω-bis(4-alkoxyphenoxy)alkanes, the number of methylene (B1212753) units in both the central alkane chain and the terminal alkoxy groups dictates the type and stability of liquid crystal phases. Studies on Schiff base derivatives with similar bis-phenoxy structures demonstrate that increasing the length of terminal alkoxy chains can induce transitions from purely nematic liquid crystal phases to more ordered smectic phases. koyauniversity.orgresearchgate.net For instance, in one series of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkyloxyaniline compounds, shorter terminal chains (n=1-3) result in nematic phases, while longer chains (n=8-10) lead to purely smectogenic properties. koyauniversity.orgresearchgate.net

Table 1: Effect of Terminal Chain Length on Liquid Crystal Phases in Analogous Schiff Bases

Compound SeriesTerminal Chain Length (n)Observed Liquid Crystal Phase(s)Reference
2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkyloxyaniline1-3Nematic koyauniversity.orgresearchgate.net
4-7Nematic, Smectic A (SmA), Smectic C (SmC) koyauniversity.orgresearchgate.net
8-10Smectic (purely smectogenic) koyauniversity.orgresearchgate.net

In the realm of polymer networks, oligo(ethylene glycol) (OEG) chains, such as the one in the title compound, are incorporated into polymer structures to impart hydrophilicity, flexibility, and thermoresponsivity. rsc.orgrsc.org A systematic investigation of hydrogels formed from poly(ethylene glycol) dimethacrylate (PEGDM), a structural relative, reveals a strong correlation between the molecular mass of the precursor oligomer and the properties of the resulting hydrogel. nist.govnist.gov Small-angle neutron scattering has shown that hydrogels made from higher molecular mass PEGDMs (e.g., 8000 g/mol ) exhibit a well-defined structure with a characteristic length scale, whereas those from lower molecular mass precursors are more inhomogeneous. nist.govnist.gov This structural organization directly impacts the mechanical properties; the shear modulus of the hydrogel can be precisely tailored by adjusting the molecular mass of the PEGDM chains between crosslinks. nist.govnist.gov

Table 2: Structure-Property Relationships in Poly(ethylene glycol) Dimethacrylate (PEGDM) Hydrogels

PEGDM Molecular Mass (g/mol)Oligomer Mass FractionResulting Hydrogel StructureMechanical Properties (Shear Modulus)Reference
Low (e.g., 1000)LowInhomogeneous, multiple correlation lengthsLower nist.govnist.gov
High (e.g., 8000)HighHomogeneous, well-defined domain size (~200 Å)Higher nist.govnist.gov

Impact of Structural Changes on Ligand-Binding Capabilities

The oligo(ethylene glycol) ether portion of this compound is structurally analogous to a crown ether, suggesting that its derivatives can act as effective ligands for various cations. The binding affinity and selectivity are highly dependent on the precise architecture of the binding pocket, including the length of the ether chain and the nature of the aromatic substituents.

A compelling example is found in coordination polymers formed between copper iodide (CuI) and a series of analogous bis((4-methoxyphenyl)thio)alkane ligands, where the ether oxygens are replaced by sulfur atoms and the central chain length is varied (para-MeOC6H4S(CH2)mSC6H4OMe). nih.gov The number of methylene units (m) in the linker has a profound effect on the resulting structure and its photophysical properties. When m is an odd number (1, 3, 5, 7), the ligands promote the formation of one-dimensional (1D) polymers built from strongly luminescent Cu₄I₄ cubane (B1203433) clusters. nih.gov In contrast, when m is an even number (2, 4, 6), the resulting coordination polymers feature different, less common structural motifs (such as staircase or accordion ribbons) and are significantly less emissive. nih.gov This demonstrates that a subtle change in the flexibility and conformational preference of the linker chain dictates the assembly of the coordination sphere and the ultimate material properties.

Table 3: Effect of Alkane Chain Length (m) on the Structure of CuI/Bis((4-methoxyphenyl)thio)alkane Coordination Polymers

Ligand Chain Length (m)Secondary Building Unit (SBU)Polymer DimensionalityLuminescence (Quantum Yield, Φe)Reference
1, 3, 5, 7 (Odd)Closed-cubane Cu₄I₄ cluster1DStrong (> 20%) nih.gov
2(Cu₂I₂)n staircase ribbon-Very weak (< 0.001%) nih.gov
4Fused poly(rhombic pseudo-dodecahedron)-Very weak (< 0.001%) nih.gov
6(Cu₂I₂)n accordion ribbon-Medium (~10%) nih.gov

Furthermore, studies on bis(phenoxy-imine) complexes, which also feature two aromatic groups capable of forming a binding pocket, show that the size of the guest ion influences coordination. acs.org For a series of alkaline–earth metal complexes, the steric shielding of the metal center by the ligand decreases as the cation size increases from Ca²⁺ to Sr²⁺ to Ba²⁺. acs.org This illustrates the importance of size complementarity between the host ligand and the guest ion, a key principle in ligand design.

Relationship between Structure and Biological Activity Profiles

The biological activity of diphenyl ether derivatives is strongly tied to their three-dimensional structure, hydrophobicity, and the specific nature and position of substituents on the aromatic rings. Quantitative structure-activity relationship (QSAR) studies on related classes of compounds have established clear correlations between molecular features and toxicological or pharmacological endpoints.

For the general class of ethylene (B1197577) glycol ethers, acute toxicity has been shown to correlate with hydrophobicity, as measured by the n-octanol-water partition coefficient (log P). nih.gov This suggests that the molecule's ability to partition into biological membranes is a key driver of its acute toxic effects. nih.gov

The influence of subtle structural changes is powerfully illustrated in studies of receptor ligands. For example, in a series of dicyanopyridine derivatives designed as adenosine (B11128) A₂A receptor ligands, minor modifications to the substitution pattern on a phenyl ring were found to dramatically alter the compound's functional output. nih.gov The removal of a cyano substituent from one side of the molecule caused the ligand to shift its position within the receptor's binding pocket, converting it from a partial agonist into an inverse agonist. nih.gov This highlights how small structural tweaks can lead to profound changes in biological signaling pathways.

Table 4: Impact of Structural Modification on Functional Activity of Adenosine A₂A Receptor Ligands

CompoundKey Structural FeatureObserved Biological ActivityReference
Compound 8 (LUF5833)Cyano group on "left-hand" phenyl ringPartial Agonist nih.gov
Compound 1Similar to Compound 8, retains cyano groupPartial Agonist nih.gov
Compound 3Lacks cyano group on "left-hand" phenyl ringInverse Agonist nih.gov

Ligand Properties of this compound

The efficacy of this compound as a ligand is rooted in its electronic and structural characteristics, particularly the availability of oxygen donor atoms and the conformational flexibility of its ether linkages.

This compound features five potential oxygen donor atoms: the central ether oxygen, two phenoxy oxygens, and two methoxy oxygens. These oxygen atoms act as "hard" donor sites, making the ligand particularly suitable for complexing with "hard" metal ions, such as alkali and alkaline earth metals. researchgate.net The flexible polyether chain allows the ligand to wrap around a metal ion in a pseudocyclic, or "pre-organized," fashion to optimize the coordination environment. nih.gov Studies on analogous acyclic polyethers confirm that metal ion complexation occurs via these ether oxygen atoms. nih.govnih.gov The specific atoms involved in binding depend on the size of the metal ion and the resulting conformational arrangement of the ligand.

While the ligand benefits from the chelate effect, it does not exhibit the macrocyclic effect, as it is not a cyclic molecule. The macrocyclic effect provides additional stability due to the pre-organized nature of cyclic ligands like crown ethers, which minimizes the entropic penalty associated with ligand conformation changes upon metal binding. researchgate.net However, the acyclic nature of this compound provides it with greater conformational flexibility to accommodate a wider variety of metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this ligand typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

The polyether backbone of this compound makes it an excellent candidate for complexing with alkali metal ions. The "hard" oxygen donor atoms readily interact with hard cations like Na⁺ and K⁺. researchgate.net The formation of stable complexes is driven by the chelate effect and the ability of the flexible ligand to create a pseudo-cavity that can partially encapsulate the metal ion. researchgate.netnih.gov The stability and selectivity of these complexes can be fine-tuned by the match between the cation's ionic radius and the optimal cavity size formed by the ligand. researchgate.net Spectroscopic techniques such as ¹H NMR can be used to study these interactions, where significant chemical shift perturbations of the ethylene glycol protons upon addition of an alkali metal salt indicate complex formation. nih.gov

Alkali Metal IonIonic Radius (Å)Expected CoordinationComment
Li⁺0.76Potentially strongSmall size may allow for high charge density interaction. researchgate.net
Na⁺1.02StrongOften shows good size-match with acyclic polyethers. researchgate.net
K⁺1.38StrongOften shows good size-match with flexible polyethers. nih.gov

Ethers are generally considered weak σ-donor ligands for transition metals. wikipedia.org However, the chelate effect provided by the multiple ether linkages in this compound enhances its ability to form stable complexes with a range of transition metal ions. wikipedia.org These complexes are often soluble in organic solvents. wikipedia.org The coordination geometry (e.g., octahedral, tetrahedral) would depend on the specific metal ion, its oxidation state, and the counter-anions present. Characterization of such complexes typically involves techniques like FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements to elucidate the coordination environment of the metal center. ijcce.ac.irmdpi.com

While a specific crystal structure for a metal complex of this compound is not available, the crystallographic data for the closely related compound, 1,2-Bis(4-methoxyphenoxy)ethane, provides insight into the molecular geometry. nih.gov In its crystal structure, the molecule exhibits twofold rotational symmetry, with a central O—C—C—O torsion angle of 69.45 (16)°. nih.gov The benzene rings are inclined to one another by 64.91 (8)°. nih.gov For a metal complex, one would expect these torsion angles to change significantly as the ligand wraps around the metal center to achieve an optimal coordination geometry.

Crystal Data for the Analogous Compound 1,2-Bis(4-methoxyphenoxy)ethane nih.gov
ParameterValue
Chemical FormulaC₁₆H₁₈O₄
Molecular Weight274.32
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)26.073 (4)
b (Å)5.5538 (8)
c (Å)9.7591 (14)
β (°)102.211 (3)
Volume (ų)1381.2 (4)

Polymeric Applications and Materials Science

Incorporation into Polymeric Matrices

The integration of aromatic ether units, such as those found in Bis[2-(4-methoxyphenoxy)ethyl] Ether, into polymer chains is a key strategy for developing advanced materials. These units are typically introduced through the use of specialized diol, dianhydride, or diamine monomers during polymerization.

Poly(ether urethane)s: Aromatic ether linkages can be incorporated into polyurethanes to enhance their properties. For instance, new bio-based aromatic diisocyanates, such as bis(4-isocyanato-2-methoxyphenoxy)alkane, have been synthesized from lignin-derived phenolic acids. researchgate.net These diisocyanates are then reacted with aliphatic diols, like 1,10-decanediol, to form poly(ether urethane)s. researchgate.net The synthesis typically involves the chain extension of isocyanate prepolymers. nih.gov This method allows for the creation of high-molecular-weight segmented poly(ether urethane)s. nih.gov

Polyimides: Polyimides containing aromatic ether linkages are synthesized to improve their processability, particularly their solubility in organic solvents. ntu.edu.twrsc.org A common method involves the reaction of a bis(ether anhydride) with various aromatic diamines. ntu.edu.tw For example, a dianhydride like 2,2'-Bis(3,4-dicarboxyphenoxy)-1,1'-binaphthyl dianhydride can be polymerized with aromatic diamines in a one-step, high-temperature solution polymerization process. ntu.edu.twvt.edu This yields soluble, high-performance aromatic polyimides. ntu.edu.tw Similarly, other aromatic dianhydride monomers containing ether groups have been prepared and reacted with silylated aromatic diamines to produce a range of aromatic poly(ether-imide)s (PEIs). rsc.org

The synthesis of polyimides with ether linkages often follows a two-step process. The first step involves reacting a dianhydride with a diamine in a dipolar aprotic solvent like N,N-dimethylacetamide (DMAc) at room temperature to form a soluble poly(amic acid) precursor. vt.edu The second step is the cyclization of the poly(amic acid) to the final polyimide, which can be achieved through thermal or chemical means. vt.edu Chemical imidization uses reagents like acetic anhydride and pyridine at ambient temperatures. vt.edu

Alternatively, a one-step high-temperature solution polymerization can be employed for polyimides that are soluble at higher temperatures. vt.edu This process involves heating a stoichiometric mixture of the monomers in a high-boiling solvent to temperatures between 180°C and 220°C. vt.edu

For poly(ether urethane)s, the mechanism involves the reaction of diisocyanate groups with diol groups. The synthesis of segmented polyurethanes is often accomplished by chain-extending isocyanate prepolymers with various chain extenders, using a gradual approach to achieve the correct stoichiometry. nih.gov

The principle of copolymerization is widely used to fine-tune the properties of polymers. Monomers containing aromatic ether structures can be copolymerized with various other monomers to create materials with a specific combination of characteristics. For example, in the field of polyolefins, early transition-metal complexes have been explored for their ability to copolymerize ethylene (B1197577) with polar monomers, such as those containing ester groups. researchgate.net This requires protecting the polar groups to prevent catalyst deactivation. researchgate.net The incorporation of such polar comonomers, even at modest levels (0.04% to 1.7% mol), can significantly alter the properties of the resulting polymer. researchgate.net This concept is applicable to monomers like this compound, which could be functionalized to act as a comonomer in various polymerization reactions, thereby introducing its unique structural features into a wide range of polymer systems.

Material Properties of Polymers Containing the Ether Moiety

The inclusion of aromatic ether moieties has a profound impact on the final properties of the polymer, influencing its thermal stability, mechanical strength, and processability.

Polymers incorporating aromatic ether linkages are known for their high thermal stability. ntu.edu.twmsstate.edu High-performance polymers like polyetheretherketone (PEEK) and the polyimide Kapton are prime examples of materials that derive their superior thermal resistance from aromatic ether structures in their backbone. msstate.edu

Aromatic polyimides synthesized from bis(ether anhydride)s are generally stable up to 400°C, with a 10% weight loss occurring at temperatures above 485°C in air. ntu.edu.tw Similarly, poly(ether-imide)s based on silylated aromatic diamines show thermal decomposition temperatures between 473°C and 526°C. rsc.org Poly(ether urethane)s derived from lignin-based diisocyanates exhibit 10% weight loss in the 304–308°C range. researchgate.net The glass transition temperatures (Tg) for these polyimides can range from 280°C to 350°C, while for poly(ether-imide)s and poly(ether urethane)s, the ranges are 164°C to 184°C and 49°C to 74°C, respectively. researchgate.netntu.edu.twrsc.org

The degradation of polymers with ether linkages at elevated temperatures involves complex mechanisms. For instance, the thermal degradation of an epoxy resin based on bisphenol-A diglycidyl ether, which has ether linkages, begins to produce volatile products at around 300°C. cnrs.fr The degradation products include water, phenol (B47542), cresols, and various other phenolic compounds, indicating that the ether and aromatic structures are key sites for thermal decomposition. cnrs.fr

Table 1: Thermal Properties of Polymers with Aromatic Ether Linkages

Polymer TypeMonomersGlass Transition Temperature (Tg)10% Weight Loss Temperature (Td10)Source
Aromatic Polyimide2,2'-Bis(3,4-dicarboxyphenoxy)-1,1'-binaphthyl dianhydride + various diamines280–350°C> 485°C ntu.edu.tw
Poly(ether-imide)Bis(4-(3,4-dicarboxyphenoxy)phenyl)-R,R-silane anhydrides + silylated diamines164–184°C473–526°C rsc.org
Poly(ether urethane)Bis(4-isocyanato-2-methoxyphenoxy)alkane + aliphatic diols49–74°C304–308°C researchgate.net

A significant advantage of incorporating flexible ether linkages into rigid polymer backbones is the enhancement of processability, particularly solubility. Many high-performance aromatic polyimides are notoriously difficult to process due to their insolubility. ntu.edu.tw However, the introduction of ether groups disrupts chain packing and allows these polymers to be readily soluble in common organic solvents such as N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP). ntu.edu.twrsc.org This solubility is crucial for fabricating films and coatings.

Table 2: Viscosity and Molecular Weight of Polymers with Aromatic Ether Linkages

Polymer TypeInherent Viscosity (dL/g)Number-Average Molecular Weight (g/mol)SolubilitySource
Aromatic Polyimideup to 0.67Not ReportedSoluble in DMAc, NMP, Pyridine ntu.edu.tw
Poly(ether-imide)0.10 - 0.271740 - 9520 (Viscosimetric Avg.)Soluble in polar aprotic solvents rsc.org
Poly(ether urethane)0.58 - 0.6832,100 - 58,500Not Reported researchgate.net

Dielectric Properties

The dielectric properties of materials are crucial for their application in electronic and electrical components, where they are often used as insulators or capacitors. For polymers incorporating this compound, the dielectric properties are influenced by the molecular structure of this monomer unit. The presence of polar ether linkages and methoxy (B1213986) groups suggests that polymers derived from this compound will exhibit a degree of polarity, which in turn affects their dielectric constant and dielectric loss.

PropertyTypical Range for Aromatic PolyethersInfluencing Factors for this compound-based Polymers
Dielectric Constant (Dk) 2.5 - 3.5Presence of polar methoxy and ether groups; potential for increased free volume due to ether linkages.
Dielectric Loss (Df) 0.001 - 0.01Relaxation of polar groups; frequency and temperature dependence.
Breakdown Strength HighPurity of the monomer; absence of defects in the polymer matrix.

Solubility and Solution Behavior

The solubility of a polymer is a critical factor for its processing and application, particularly in solution-based techniques such as spin coating or casting. The chemical structure of this compound, with its combination of aromatic rings and flexible ether chains, suggests that polymers derived from it would exhibit moderate solubility in a range of organic solvents.

The presence of aromatic phenoxy groups generally imparts a degree of rigidity and can lead to insolubility in non-polar solvents. However, the ether linkages introduce flexibility into the polymer backbone, which can disrupt chain packing and enhance solubility. This effect is a common strategy to improve the processability of otherwise intractable aromatic polymers. Research on aromatic polyesters containing ether linkages has shown that these modifications significantly improve solubility in polar aprotic solvents.

Polymers incorporating this compound are expected to be soluble in common polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and dimethylformamide (DMF), as well as potentially in chlorinated solvents like chloroform and dichloromethane. The methoxy group may also enhance solubility in slightly more polar solvents. The solution behavior of these polymers would likely be influenced by factors such as molecular weight, polymer concentration, and temperature. Understanding these parameters is essential for controlling the viscosity and film-forming properties of polymer solutions.

Solvent ClassPredicted SolubilityRationale
Polar Aprotic (e.g., NMP, DMAc, DMF)HighFavorable interactions with the polar ether and methoxy groups.
Chlorinated (e.g., Chloroform, Dichloromethane)Moderate to HighGood balance of polarity to dissolve the aromatic and ether components.
Aromatic (e.g., Toluene, Xylene)ModerateSolvation of the aromatic rings, but may be limited by the polar groups.
Aliphatic (e.g., Hexane, Cyclohexane)LowInsufficient polarity to overcome the cohesive energy of the polymer chains.
Protic (e.g., Water, Ethanol)LowThe hydrophobic nature of the aromatic rings and long ether chains dominates.

Advanced Polymeric Materials

Smart Polymers and Responsive Materials

"Smart" or "stimuli-responsive" polymers are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or electric fields. The incorporation of this compound into polymer structures could potentially impart such responsive behaviors.

For instance, the flexible ether chains in the monomer unit could contribute to thermoresponsive behavior. Poly(ethylene glycol) (PEG)-based polymers, which also contain ether linkages, are well-known for their thermoresponsive properties in aqueous solutions, exhibiting a lower critical solution temperature (LCST). While polymers based on the more hydrophobic this compound are unlikely to be water-soluble, the principle of temperature-dependent solubility or conformational changes could be applicable in other solvent systems or in polymer blends.

Furthermore, the aromatic rings in the monomer could be functionalized to introduce photoresponsive or pH-responsive groups. For example, the attachment of azobenzene moieties could lead to photo-isomerization and subsequent changes in polymer conformation or polarity. Similarly, the incorporation of acidic or basic groups could render the polymer pH-sensitive. The combination of the inherent flexibility from the ether linkages and tailored functional groups could lead to the development of novel smart materials for applications in sensors, actuators, and controlled-release systems.

Applications in Coatings, Adhesives, and Resins

The structural features of this compound make it a promising candidate for use in high-performance coatings, adhesives, and resins. The aromatic rings can contribute to thermal stability, chemical resistance, and mechanical strength, while the ether linkages can provide flexibility and improved adhesion.

In coatings , polymers derived from this monomer could offer a good balance of hardness and flexibility, leading to durable and impact-resistant films. The methoxy groups might also enhance adhesion to certain substrates. When used in polyurethane coatings, aromatic diols can contribute to the amorphization of the polymer, increasing its strength.

As a component in adhesives , the polarity imparted by the ether and methoxy groups could promote adhesion to a variety of surfaces. Aromatic diols have been shown to improve the bonding strength of polyurethane adhesives bohrium.com. The flexibility of the ether backbone could also help to dissipate stress at the adhesive-substrate interface, leading to tougher and more reliable bonds.

In the formulation of resins , such as epoxy or polyester resins, this compound could be used as a monomer or a reactive diluent. As a monomer, it would be incorporated into the polymer backbone, imparting the properties mentioned above. As a reactive diluent in epoxy formulations, its function would be to reduce the viscosity of the uncured resin, making it easier to process, while also becoming part of the crosslinked network upon curing, which can enhance flexibility and impact resistance specialchem.com.

Biomass-Derived Polymers and Sustainable Materials

There is a growing interest in developing polymers from renewable resources to reduce reliance on fossil fuels and create more sustainable materials. This compound is structurally related to compounds that can be derived from lignin (B12514952), a major component of biomass. Lignin is a complex aromatic polymer rich in methoxyphenolic units.

Specifically, vanillin (B372448), a well-known flavor and fragrance compound, can be readily obtained from lignin. Vanillin can be chemically transformed into a variety of diols and other monomers suitable for polymerization. For example, vanillin can be converted to vanillyl alcohol, which can then be used to synthesize polyesters and polyurethanes. mdpi.comresearchgate.netresearchgate.net Research has demonstrated the synthesis of sustainable aromatic-aliphatic polyesters and polyurethanes from vanillin-derived diols, showcasing the potential to create bio-based polymers with tunable thermal and mechanical properties. mdpi.comresearchgate.netresearchgate.net

Environmental and Ecological Research

Environmental Transformation and Degradation Pathways

The environmental persistence and transformation of a chemical are governed by its susceptibility to various degradation processes, including photodegradation and biodegradation.

Photodegradation Mechanisms

No specific studies on the photodegradation of Bis[2-(4-methoxyphenoxy)ethyl] Ether were identified in the scientific literature. Generally, the photodegradation of aromatic compounds can be influenced by the absorption of ultraviolet (UV) radiation from sunlight. The methoxyphenoxy group in the molecule suggests potential for photochemical reactions. The ether linkages, however, are generally more resistant to direct photolysis. The rate and products of photodegradation would depend on various factors, including the intensity of solar radiation, the presence of photosensitizing agents in the environment, and the medium (e.g., water, soil, or air) in which the compound is present. For some aromatic ethers, photodegradation can proceed via cleavage of the ether bond or reactions on the aromatic ring. acs.orgnih.gov

Biodegradation Studies in Aquatic and Terrestrial Environments

There is a lack of published research on the biodegradation of this compound in either aquatic or terrestrial ecosystems. The biodegradability of ether compounds can vary widely. Some ethers are known to be recalcitrant to microbial degradation, while others can be broken down by specific microorganisms. nih.govfrtr.gov The presence of both aromatic rings and ether linkages in this compound suggests that its biodegradation would likely require specialized enzymatic machinery. Bacteria and fungi are known to degrade a wide variety of aromatic compounds, often initiating the process through oxidation of the aromatic ring. nih.gov The ether bonds can also be cleaved by certain microorganisms through oxidative or hydrolytic enzymes. nih.gov Without specific studies, it is not possible to determine the primary biodegradation pathways or the rate at which this compound would be degraded in the environment.

Metabolite Identification and Fate

As there are no studies on the biodegradation or biotransformation of this compound, its environmental metabolites have not been identified. In general, the metabolism of aromatic ethers can lead to the formation of hydroxylated and dealkylated products. nih.gov For instance, the cleavage of the ether bond could potentially yield 4-methoxyphenol (B1676288) and other derivatives. The subsequent fate of these potential metabolites in the environment is also unknown.

Bioaccumulation and Biotransformation Studies

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from the environment, while biotransformation is the metabolic conversion of the chemical within the organism.

Uptake and Metabolism in Biological Systems

No data are available on the uptake and metabolism of this compound in any biological system. The potential for bioaccumulation is often estimated based on a compound's octanol-water partition coefficient (Log Kow), which indicates its lipophilicity. Highly lipophilic compounds tend to accumulate in the fatty tissues of organisms. The structure of this compound suggests a degree of lipophilicity, but without experimental data, its bioaccumulation potential remains speculative.

Studies on other ether compounds have shown that metabolism in organisms can occur. For example, bis(2-methoxyethyl) ether is metabolized in rats to (2-methoxyethoxy)acetic acid and methoxyacetic acid. nih.gov However, the presence of the bulky 4-methoxyphenoxy groups in the target compound would significantly influence its metabolic fate, making direct comparisons difficult.

Enzymatic Degradation Mechanisms

The specific enzymatic pathways for the degradation of this compound have not been investigated. In general, the biotransformation of foreign compounds in vertebrates is often carried out by cytochrome P450 monooxygenases, which can hydroxylate aromatic rings and cleave ether linkages. nih.gov In microorganisms, a variety of oxygenases and hydrolases are involved in the degradation of aromatic ethers. nih.gov The specific enzymes capable of acting on this compound would need to be identified through dedicated research.

Pharmacological and Biological Research Contexts Mechanistic Focus Only

Mechanism of Biological Interactions (excluding dosage)

The biological interactions of Bis[2-(4-methoxyphenoxy)ethyl] Ether and structurally similar compounds are multifaceted, involving molecular docking with biomolecules, inhibition of enzymes, binding to receptors, and modulation of cellular pathways.

Molecular docking studies are instrumental in elucidating the potential binding of this compound to various biomolecules. While direct studies on this specific compound are limited, research on structurally related molecules provides significant insights. For instance, diethyl 2,2′-({[(1E,1′E)-(hydrazine-1,2-diylidene)bis(methanylylidene)]bis(4,1-phenylene)}bis(oxy))diacetate, a Schiff base with ether linkages, has been docked with the 5-HT2C receptor (PDB ID: 6BQH), a G protein-coupled receptor, showing good affinity for the active sites. nih.goviucr.org The binding energy for this interaction was found to be -6.2 kcal/mol. nih.gov

Similarly, docking studies of bis-chalcone derivatives, which also feature ether moieties, have been conducted to explore their cytotoxic potential. biomedpress.org Furthermore, various bisphenol analogues have been studied for their binding affinity with receptors like the estrogen receptor-α (ER-α) and the epidermal growth factor receptor (EGFR). nih.gov For example, the designed compound Cii, a 3-methoxy flavone (B191248) derivative, exhibited a binding energy of -10.14 kcal/mol with ER-α. nih.gov Another study on bisphenols and their interaction with peroxisome proliferator-activated receptor-α (PPARα) revealed varying binding affinities, with tetrabromobisphenol A (TBBPA) showing a strong interaction with a docking score of -8.75 kcal/mol. ecronicon.net

The crystal structure of 1,2-Bis(4-methoxyphenoxy)ethane, a compound closely related to this compound, reveals a molecule with twofold rotational symmetry. nih.gov This structural information is crucial for building accurate models for in silico docking studies to predict the binding behavior of this compound with various biological targets.

Table 1: Molecular Docking and Binding Affinity of Structurally Related Compounds

Compound/Compound ClassTarget BiomoleculePDB IDBinding Energy (kcal/mol) / Docking Score
Diethyl 2,2′-...diacetate5-HT2C Receptor6BQH-6.2
3-Methoxy flavone derivative (Cii)Estrogen Receptor-α (ER-α)--10.14
Tetrabromobisphenol A (TBBPA)Peroxisome Proliferator-Activated Receptor-α (PPARα)--8.75
Bisphenol ZPeroxisome Proliferator-Activated Receptor-α (PPARα)--8.09
Bisphenol CPeroxisome Proliferator-Activated Receptor-α (PPARα)--7.77
Tetrachlorobisphenol APeroxisome Proliferator-Activated Receptor-α (PPARα)--7.77

The potential for this compound to act as an enzyme inhibitor can be inferred from studies on analogous compounds. Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, and mixed inhibition, where the inhibitor binds to the enzyme's active site or an allosteric site. nih.gov

For example, certain agents have been shown to decrease the activity of β-secretase, an enzyme implicated in Alzheimer's disease, by inhibiting the STAT3 activity. nih.gov While the specific enzymes inhibited by this compound are not extensively documented, its structural features, particularly the ether linkages and aromatic rings, suggest potential interactions with enzymatic pockets. The metabolism of the related compound bis(2-methoxyethyl) ether involves enzymatic action, leading to the formation of (2-methoxyethoxy)acetic acid and methoxyacetic acid, indicating that ether compounds can serve as substrates and potentially inhibitors for metabolic enzymes. nih.gov

The interaction of this compound with cellular receptors is a key aspect of its biological activity. As indicated by molecular docking studies on similar compounds, it has the potential to bind to various receptors. nih.goviucr.org The study on diethyl 2,2′-...diacetate with the 5-HT2C receptor suggests that related structures can target neurotransmitter receptors. nih.goviucr.org

Furthermore, research on bisguaiacols, which are lignin-derivable alternatives to bisphenol A (BPA) and share structural similarities, has explored their estrogen receptor alpha (ERα)-mediated activity. sci-hub.se These studies, utilizing MCF-7 cell proliferation and VM7Luc4E2 transactivation assays, found that the presence of methoxy (B1213986) groups significantly reduced the estrogenic activity compared to BPA. sci-hub.se This suggests that this compound, with its methoxy groups, might exhibit modulatory effects on nuclear receptors like ERα, potentially acting as an agonist or antagonist.

This compound and its analogs are implicated in the modulation of several critical cellular signaling pathways.

Inflammation: Research on related compounds demonstrates significant anti-inflammatory effects. For instance, Bis (3-bromo-4,5-dihydroxybenzyl) ether has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophages by inhibiting the ROS-mediated ERK signaling pathway. researchgate.net Similarly, trans-4-methoxycinnamaldehyde, another methoxy-containing compound, inhibits nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) production in LPS-stimulated macrophages by inactivating the NF-κB and JNK/c-Jun signaling pathways. nih.gov An anthraquinone (B42736) derivative, ethyl 2-succinate-anthraquinone, attenuates inflammatory responses by regulating the NLRP3 inflammasome signaling pathway. frontiersin.org

Tumor Progression: The STAT3 signaling pathway, a critical regulator of cell growth and proliferation, can be targeted by related molecules. (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) has been identified as a selective inhibitor of STAT3, thereby reducing the expression of inflammatory and amyloidogenic proteins. nih.gov

Oxidative Stress: Compounds with structures similar to this compound can modulate pathways related to oxidative stress. Bisphenol A (BPA), for example, is known to induce oxidative stress, a factor implicated in various diseases. nih.govmdpi.com It has been shown to induce neuronal apoptosis and oxidative stress through the TRPV4 channel signaling pathway. nih.govresearchgate.net The modulation of oxidative stress is a key mechanism through which such compounds exert their biological effects.

Antimicrobial and Antifungal Activity Mechanisms

The structural characteristics of this compound suggest its potential as an antimicrobial and antifungal agent.

Studies on analogous compounds provide insights into the potential mechanisms of antimicrobial action. Synthetic 1,3-bis(aryloxy)propan-2-amines have demonstrated antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) in the low micromolar range. nih.gov The similarity between the MIC and minimal bactericidal concentrations (MBC) suggests a bactericidal mechanism of action. nih.gov

Lariat ethers, which are macrocyclic polyethers, exhibit antibiotic activity and can enhance the potency of other antibiotics. nih.gov Their mechanism is thought to involve the disruption of membrane permeability and inhibition of bacterial efflux pumps. nih.gov

In the context of antifungal activity, the focus is often on disrupting fungal cell integrity and inhibiting essential pathways. For instance, methylaervine has been shown to inhibit the growth of Candida albicans by destroying the permeability and integrity of the cell membrane and interfering with redox homeostasis and DNA function. nih.gov It also inhibits biofilm formation, a key virulence factor for many fungi. nih.gov The development of nanostructured drug carriers, such as nanosponges, is being explored to enhance the efficacy of antifungal treatments. nih.gov New acylthiourea derivatives containing phenoxy moieties have also shown activity against both bacteria and fungi, with the level of activity dependent on the substituents on the phenyl ring. researchgate.net

Membrane Interactions

The interaction of ether compounds with cellular membranes is a critical aspect of their biological activity. While direct studies on this compound are lacking, research on simpler ethers and more complex ether-containing molecules provides some insights. For instance, studies on diethyl ether have shown that it can decrease the ordering of membrane lipids near the polar head-group region. nih.gov This alteration of the membrane's physical properties can, in turn, influence the function of membrane-embedded proteins. nih.gov

Anticancer and Cytotoxic Activity Mechanisms

Various compounds featuring phenoxy and methoxy moieties have demonstrated significant anticancer and cytotoxic activities. These effects are often attributed to specific mechanisms of action at the cellular and molecular level.

Mechanism of Action in Cell Proliferation

Phenoxy and methoxy-containing compounds have been shown to inhibit cancer cell proliferation through diverse mechanisms. For example, the phenoxyphenol compound 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (B14705988) (4-HPPP) has been found to selectively inhibit the proliferation of non-small-cell lung cancer (NSCLC) cells. scispace.com This inhibitory effect is associated with the induction of aneuploidization and the activation of DNA damage markers. scispace.com Furthermore, 4-HPPP has been observed to inhibit the activation of Akt, a key protein in cell survival pathways. scispace.com

Similarly, novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives have shown potent anti-proliferative activity against human cancer cell lines. nih.gov These compounds were found to inhibit the migration of cancer cells in a time-dependent manner. nih.gov The presence of methoxy groups on flavonoid structures has also been linked to enhanced cytotoxic effects. mdpi.com The substitution pattern of these methoxy groups can significantly influence the compound's hydrophobic character and its ability to inhibit cancer cell growth. mdpi.com

Compound ClassCancer Cell Line(s)Observed Effect on ProliferationReference
Phenoxyphenol (4-HPPP)NSCLC H1299Inhibition of colony formation, inhibition of Akt activation scispace.com
Phenoxy-((phenylethynyl) selanyl) propan-2-ol derivativesA549 (Lung)Potent anti-proliferative activity, inhibition of cell migration nih.gov
MethoxyflavonesVariousCytotoxic effects influenced by methoxy group position mdpi.com

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a primary mechanism through which many anticancer agents exert their effects. Compounds structurally related to this compound have been shown to trigger apoptosis in cancer cells through various pathways.

The phenoxyphenol compound 4-HPPP, in addition to its anti-proliferative effects, induces apoptosis in hepatocellular carcinoma cells. scispace.com This is accompanied by the accumulation of γH2AX, a sensor of DNA damage. scispace.com Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives are also effective inducers of apoptosis. nih.gov

Bithiophene derivatives, another class of compounds with structural similarities, have been shown to induce apoptosis in a mouse leukemic model. nih.gov The mechanism involves the upregulation of p53 and caspase-3, key regulators of apoptosis, and the downregulation of Cdk1, a protein involved in cell cycle progression. nih.gov This points towards the activation of the intrinsic apoptosis pathway. Research on synthetic 1,3-thiazole incorporated phthalimide (B116566) derivatives further supports the role of the intrinsic pathway, showing that these compounds induce apoptosis through the modulation of BAX and BCL-2 expression. nih.gov

Compound/Compound ClassCancer ModelKey Apoptotic Markers/PathwaysReference
4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP)Hepatocellular CarcinomaAccumulation of γH2AX scispace.com
Phenoxy-((phenylethynyl) selanyl) propan-2-ol derivativesHuman cancer cell linesInduction of apoptosis nih.gov
Bithiophene derivativesMouse Leukemic ModelUpregulation of p53 and Caspase-3, downregulation of Cdk1 nih.gov
1,3-thiazole incorporated phthalimide derivativesCancer cell linesIntrinsic pathway (modulation of BAX and BCL-2) nih.gov

Emerging Research Directions and Future Perspectives

Advanced Materials Development

The unique combination of a polar ether backbone and aromatic end-groups in Bis[2-(4-methoxyphenoxy)ethyl] ether makes it a candidate for the development of new materials with tailored properties.

Exploration in Electronic and Optical Materials

Furthermore, the aromatic rings in the molecule introduce the potential for π-π stacking interactions, which could lead to the formation of ordered structures. This self-assembly behavior is a key area of exploration for creating novel liquid crystals or other organic semiconductor materials. The interplay between the flexible ether chain and the rigid aromatic units could result in materials with interesting phase behavior and anisotropic properties.

Self-Healing and Responsive Materials

The development of materials that can repair themselves after damage is a significant area of materials science. The flexible ether backbone of this compound could be incorporated into polymer networks to enhance their mobility and facilitate self-healing processes. The reversible nature of non-covalent interactions, such as hydrogen bonding and π-π stacking involving the methoxyphenyl groups, could be harnessed to create dynamic materials that respond to external stimuli like heat or light. For instance, upon damage, the application of a stimulus could promote chain mobility and the reformation of these non-covalent bonds, leading to the restoration of the material's integrity.

Catalysis and Organic Transformations

The electron-donating oxygen atoms in this compound suggest its potential utility in the field of catalysis.

Role as Ligands in Catalytic Systems

The ether oxygens in this compound can act as donor atoms to coordinate with metal centers, making it a potential ligand for various catalytic systems. nih.gov The flexibility of the ether chain allows it to adopt different conformations to accommodate various metal ions, potentially influencing the selectivity and activity of the catalyst. The methoxyphenyl groups can also play a role in tuning the electronic properties of the metal center. Research on similar glyme-type ligands has shown their effectiveness in a range of transition metal-catalyzed reactions. psu.edu

Applications in Green Chemistry Methodologies

One of the principles of green chemistry is the use of safer solvents and reaction conditions. Glymes are considered to be more environmentally benign solvents compared to many traditional organic solvents due to their lower volatility and toxicity. nih.gov this compound, as a higher molecular weight analogue, would be expected to have even lower volatility. Its ability to dissolve a range of organic and inorganic reagents makes it a potential medium for various chemical transformations.

Furthermore, its structure is reminiscent of phase-transfer catalysts, which facilitate reactions between reactants in different phases (e.g., an aqueous phase and an organic phase). This can eliminate the need for harsh solvents and improve reaction efficiency. While direct evidence for this compound as a phase-transfer catalyst is not yet available, its structural similarity to crown ethers and other polyethers suggests this as a promising area of investigation.

Targeted Drug Delivery Systems (Mechanistic Aspects)

The biocompatibility of poly(ethylene glycol) (PEG) is well-established, making it a cornerstone of modern drug delivery systems. The structural resemblance of this compound to PEG suggests its potential in this arena, particularly in the design of sophisticated drug carriers.

The amphiphilic nature of this molecule, with its hydrophilic ether chain and more hydrophobic methoxyphenyl end-groups, makes it a candidate for the formation of micelles or other nano-assemblies in aqueous environments. These nanostructures can encapsulate hydrophobic drugs, protecting them from degradation in the bloodstream and facilitating their transport to target tissues. The methoxyphenyl groups could also offer sites for further functionalization, allowing for the attachment of targeting ligands that can specifically bind to receptors on diseased cells, thereby enhancing the precision of drug delivery.

The mechanism of drug release from such a system would likely be based on the disassembly of the nanocarrier in the target environment. This could be triggered by changes in pH, temperature, or the presence of specific enzymes that can cleave the ether bonds or modify the end groups. The design of such stimuli-responsive systems is a key focus in the development of next-generation drug delivery vehicles.

Computational Design and Predictive Modeling

In silico methods are becoming indispensable in modern chemistry for accelerating the discovery and optimization of new molecules. nih.govnih.gov For this compound, computational approaches offer a rapid and cost-effective way to design new derivatives and predict their behavior.

Computational chemistry allows for the rational design of new derivatives of this compound with tailored properties. By making systematic changes to the molecular structure in a virtual environment, scientists can explore a vast chemical space without synthesizing every compound. For example, Density Functional Theory (DFT) calculations can be used to understand the electronic structure of the molecule and predict how modifications—such as changing the position of the methoxy (B1213986) group or replacing it with other functional groups—would affect its reactivity and interaction with other molecules. acs.orgwikipedia.orgmpg.de

Machine learning (ML) models can be trained on existing data to predict the properties of new, unsynthesized polymer and chemical structures. acs.orgmdpi.comllnl.govasiaresearchnews.comaip.org For instance, an ML model could be developed to predict the binding affinity of new derivatives for a specific target, guiding synthetic efforts toward the most promising candidates.

Table 1: Hypothetical Computational Design Parameters for Novel Derivatives

Parameter for ModificationPotential Impact on PropertiesComputational Tool
Alkyl chain lengthFlexibility, solubility, cavity sizeMolecular Dynamics (MD)
Aromatic ring substituentsElectronic properties, binding selectivityDensity Functional Theory (DFT)
Number of ether unitsPolarity, metal ion coordinationQuantum Mechanics (QM)
Isomeric configuration3D shape, chiral recognitionConformational Search Algorithms

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its physicochemical properties, environmental fate, or biological activity. researchgate.netosti.govecetoc.orgnih.govrsc.org Developing QSAR models for this compound and its potential derivatives is a key research direction for assessing their potential risks and benefits.

These models can predict important environmental parameters such as:

Biodegradability: How quickly the compound is broken down by microorganisms in the environment.

Bioaccumulation potential: The likelihood of the compound accumulating in living organisms.

Soil sorption coefficient (Koc): The tendency of the compound to adhere to soil particles.

Similarly, QSAR and other in silico models can predict potential biological activities, including toxicity or desired therapeutic effects. researchgate.netbiorxiv.orgway2drug.com This allows for early-stage screening of new designs to flag potentially hazardous compounds and prioritize those with desirable activity profiles.

Table 2: Illustrative QSAR Model Performance for Environmental Endpoints (Based on General Models)

EndpointAverage R² (Test Set)Average Q² (Cross-validation)Reference Model Type
LogP (Octanol-water partition)0.820.86k-Nearest Neighbor acs.orgresearchgate.net
Biodegradability Half-life~0.75~0.72k-Nearest Neighbor acs.orgresearchgate.net
Aquatic ToxicityVariesVariesVarious ecetoc.org

This table provides representative performance metrics for established QSAR models to illustrate the predictive power of such approaches. acs.orgresearchgate.netecetoc.org

Sustainability and Circular Economy Approaches

Integrating chemical production and use into a sustainable, circular economy is a major goal of modern green chemistry. This involves developing synthesis routes from renewable resources and designing materials that can be effectively recycled or reused.

The aromatic rings in this compound are structurally similar to components of lignin (B12514952), a complex aromatic biopolymer that is a major waste product of the pulp and paper industry. acs.orgyoutube.com A significant future research direction is the development of catalytic processes to convert lignin-derived platform chemicals, such as vanillin (B372448) or p-hydroxybenzoic acid, into aromatic ethers. acs.orgglbrc.orgnih.gov This would provide a renewable, bio-based route to this class of compounds, reducing reliance on fossil fuel feedstocks. nih.gov

Research in this area would focus on:

Selective depolymerization of lignin to obtain desired aromatic precursors. acs.orgacs.org

Developing efficient catalytic systems for the etherification of these bio-based phenols. wikipedia.orgnumberanalytics.comnumberanalytics.com

Optimizing reaction conditions to maximize yield and minimize waste.

For any material to be truly sustainable, its end-of-life must be considered. If this compound is used as a monomer or an additive in polymers, developing methods for its recovery and reuse is crucial. Research into the chemical recycling of polymers, such as polyesters and polyethers, is an active field. mdpi.com

Potential recycling strategies could include:

Solvent-based recycling: Using specific solvents to selectively dissolve a polymer containing the ether, allowing for its separation from other materials. google.commdpi.com

Chemical depolymerization: Breaking down a polymer back into its constituent monomers, which could include this compound, for repolymerization. youtube.comyoutube.com

Q & A

Q. What are the common synthetic routes for Bis[2-(4-methoxyphenoxy)ethyl] Ether?

The synthesis typically involves Williamson ether synthesis , where 4-methoxyphenol reacts with a dihalide or a tosylated ethylene glycol derivative under alkaline conditions. For example:

  • Step 1 : Activation of 4-methoxyphenol with a base (e.g., NaOH) to generate the phenoxide ion.
  • Step 2 : Nucleophilic substitution with 1,2-dibromoethane or bis(2-chloroethyl) ether to form the ether linkage.
  • Step 3 : Purification via column chromatography or recrystallization .
    Key reagents include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in aprotic solvents like DMF or THF .

Q. What spectroscopic methods are used to characterize this compound?

  • ¹H/¹³C NMR : Peaks at δ 3.7–4.3 ppm confirm methoxy and ethyleneoxy protons. Aromatic protons from 4-methoxyphenoxy groups appear at δ 6.8–7.2 ppm.
  • FT-IR : Stretching vibrations at ~1250 cm⁻¹ (C-O-C ether) and ~2850 cm⁻¹ (O-CH₃).
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+Na]⁺) validate the molecular formula .

Q. How is the compound utilized in coordination chemistry?

this compound acts as a bidentate ligand via its ether oxygen atoms. It forms stable complexes with transition metals (e.g., Cu(II), Zn(II)) in ethanol/water mixtures. Applications include catalysis and materials science .

Q. What are the recommended handling and storage protocols?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.
  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid contact with strong oxidizers (e.g., KMnO₄) .

Q. How is purity assessed using chromatographic techniques?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases.
  • GC-MS : Helium carrier gas and polar capillary columns (e.g., DB-WAX) for volatile impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis?

  • Temperature : Elevated temperatures (80–100°C) accelerate ether formation but risk side reactions (e.g., elimination).
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve phenoxide reactivity in biphasic systems.
  • Solvent : Anhydrous DMF enhances nucleophilicity but requires strict moisture control .

Q. How is X-ray crystallography applied to resolve structural ambiguities?

Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL-2018) refines bond lengths and angles. The compound’s flexibility may require low-temperature (100 K) data collection to minimize disorder .

Q. What challenges arise in differentiating stereoisomers or conformers?

  • Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers.
  • Circular Dichroism (CD) : Detects conformational preferences in solution.
  • Dynamic NMR : Resolves rotamers through variable-temperature studies .

Q. How does the ligand structure influence metal-complex stability?

  • Donor Strength : Ether oxygens are weaker donors compared to amines, leading to labile complexes.
  • Steric Effects : Bulky 4-methoxyphenoxy groups hinder coordination geometry (e.g., octahedral vs. tetrahedral).
  • Electronic Effects : Electron-donating methoxy groups enhance metal-ligand π-backbonding in Cu(I) complexes .

Q. What are the best practices for disposing of lab waste containing this compound?

  • Neutralization : Treat with dilute HCl (pH 2–3) to hydrolyze ether linkages.
  • Incineration : High-temperature (>800°C) combustion with scrubbers to capture acidic byproducts.
  • Regulatory Compliance : Follow EPA guidelines (40 CFR 261) for hazardous waste .

Data Contradictions and Resolution

Q. How to address conflicting solubility data in different solvents?

  • Method Validation : Replicate experiments using standardized protocols (e.g., USP <921>).
  • Temperature Control : Solubility in DMSO varies significantly between 25°C and 40°C.
  • Impurity Interference : Trace moisture or residual salts may skew results; use Karl Fischer titration for water content .

Q. Resolving discrepancies in reported melting points

  • Sample Purity : Recrystallize from ethyl acetate/hexane mixtures.
  • DSC Analysis : Differential scanning calorimetry provides accurate phase-transition data.
  • Polymorphism : Screen for crystal forms using solvent-drop grinding .

Tables

Q. Table 1: Synthetic Methods Comparison

MethodReagents/ConditionsYield (%)Reference
Williamson Synthesis4-Methoxyphenol, 1,2-dibromoethane, K₂CO₃, DMF, 80°C65–75
Phase-TransferTetrabutylammonium bromide, NaOH, toluene/water85–90

Q. Table 2: Key Physical Properties

PropertyValueMethodReference
Boiling Point275–280°C (lit.)GC-MS
Density1.12 g/cm³Pycnometry
LogP (Octanol-Water)2.8HPLC

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.